ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate: is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of a formyl group attached to a pyrrole ring, which is further connected to an ethyl acrylate moiety. The compound’s structure and functional groups make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Acrylation: The final step involves the reaction of the formylated pyrrole with ethyl acrylate in the presence of a base such as sodium hydride (NaH) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group or the acrylate moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Ethyl (E)-3-(4-carboxy-1-methyl-1H-pyrrol-2-yl)acrylate.
Reduction: Ethyl (E)-3-(4-hydroxymethyl-1-methyl-1H-pyrrol-2-yl)acrylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a building block for the synthesis of bioactive compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as anti-inflammatory, antimicrobial, or anticancer agents. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate depends on its specific application. In chemical reactions, the formyl group and the acrylate moiety are key reactive sites. The formyl group can participate in nucleophilic addition reactions, while the acrylate moiety can undergo polymerization or Michael addition reactions.
In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl (E)-3-(4-formyl-1H-pyrrol-2-yl)acrylate: Lacks the methyl group on the pyrrole ring.
Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)propanoate: Has a propanoate group instead of an acrylate group.
Methyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate: Has a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the formyl group and the acrylate moiety allows for versatile chemical transformations, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl (E)-3-(4-formyl-1-methyl-1H-pyrrol-2-yl)acrylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by a formyl group and an acrylate moiety, which contribute to its chemical reactivity and biological interactions. The following sections provide a comprehensive overview of its synthesis, biological activities, and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
- Introduction of the Formyl Group : The Vilsmeier-Haack reaction is commonly used for this purpose, involving the treatment of pyrrole with dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
- Esterification : The acrylate moiety is introduced through esterification with ethyl alcohol and acrylic acid under acidic conditions.
This compound has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol, with the CAS number 852475-62-8 .
Antimicrobial Properties
Research indicates that compounds derived from pyrrole structures often exhibit antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial and fungal strains. A study assessing similar pyrrole derivatives found significant antifungal activity against Candida species, suggesting that this compound may share similar properties .
Anticancer Potential
The anticancer activity of this compound is particularly noteworthy. In vitro studies have shown that pyrrole derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (μM) |
---|---|---|
Ethyl (E)-3-(4-formyl...) | U87MG | 5.50 |
Doxorubicin | U87MG | 8.03 |
Penicipyrroether A | U251 | 1.64 |
This table illustrates the comparative effectiveness of this compound against established anticancer agents, highlighting its potential as a therapeutic candidate .
The mechanism of action for this compound likely involves interaction with specific cellular targets leading to disruption of cancer cell proliferation and induction of apoptosis. The formyl group may facilitate nucleophilic addition reactions, while the acrylate moiety could undergo polymerization or copolymerization reactions, contributing to its biological effects.
Case Studies
Recent investigations into the biological activity of pyrrole derivatives have provided insights into their mechanisms and therapeutic potentials:
- Study on Antiglioma Activity : A study screened various pyrrole derivatives for their anticancer properties against glioma cell lines, revealing that some derivatives exhibited significant cytotoxicity comparable to traditional chemotherapeutics like doxorubicin .
- Antioxidant Activity Assessment : Another research effort evaluated the antioxidant properties of related compounds, suggesting that this compound may also confer protective effects against oxidative stress in cellular models .
Properties
IUPAC Name |
ethyl 3-(4-formyl-1-methylpyrrol-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)5-4-10-6-9(8-13)7-12(10)2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRLATUVLJJHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CN1C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.